4-phenoxy-1H-pyrazole

Sodium Channel Blocker Pain Pharmacology Structure-Activity Relationship

Procure 4-phenoxy-1H-pyrazole as an essential, minimally substituted three-vector scaffold. Its unique C4-phenoxy and unsubstituted N1-H are critical for biological activity; SAR studies confirm N1-substitution abolishes sodium channel potency while the diphenyl ether motif drives hydrophobic target engagement. This scaffold outperforms generic C3-aryl pyrazoles in SDH active-site complementarity and has validated in vivo efficacy in neuropathic pain models. Ideal for solid-phase library diversification at N1, C3, and C5 positions without compromising the core pharmacophore.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B11799749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenoxy-1H-pyrazole
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CNN=C2
InChIInChI=1S/C9H8N2O/c1-2-4-8(5-3-1)12-9-6-10-11-7-9/h1-7H,(H,10,11)
InChIKeyHFTJQQXSBZDGKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenoxy-1H-Pyrazole: A Versatile C4-Oxyaryl Pyrazole Scaffold for Ion Channel Modulation and Agricultural Fungicide Design


4-Phenoxy-1H-pyrazole (CAS 1429903-12-7) is a C4-oxyaryl-substituted pyrazole heterocycle with the molecular formula C9H8N2O and molecular weight 160.17 g/mol [1]. This core scaffold serves as a privileged structure in medicinal chemistry and agrochemistry, providing a rigid, hydrogen-bond-capable framework for functionalization at multiple positions . The 4-phenoxy substitution pattern confers distinct conformational and electronic properties compared to other C-substituted pyrazoles, enabling specific interactions with biological targets including voltage-gated sodium channels, succinate dehydrogenase (SDH), and the receptor for advanced glycation end products (RAGE) [2]. As an unsubstituted NH-pyrazole, the compound retains an N1 hydrogen bond donor that is critical for potency optimization in sodium channel blocker design, while the C4 phenoxy group contributes lipophilicity (calculated logP values range from 2.8 to 3.3) that modulates target engagement [3].

Why Generic 4-Phenoxy-1H-Pyrazole Substitution Fails: Critical Role of Unsubstituted N1 and Phenoxy Ether in Target Engagement


Procurement of generic 4-substituted pyrazole analogs or C3-aryl variants without rigorous characterization can lead to significant loss of biological activity and irreproducible results due to three key structural determinants. First, the unsubstituted N1-H of 4-phenoxy-1H-pyrazole is essential for hydrogen-bond donor interactions; structure-activity relationship (SAR) studies on sodium channel blockers demonstrate that N1-substitution with methyl or acetyl groups abolishes activity, while N1-H retention improves potency [1]. Second, the C4-phenoxy substitution pattern is distinct from C3-aryl pyrazoles in both conformation and electronic distribution, directly affecting target binding geometry—molecular docking comparisons against SDH revealed that the N′-(4-phenoxyphenyl)-1H-pyrazole-4-carbohydrazide scaffold provides superior active-site complementarity compared to alternative pyrazole frameworks [2]. Third, the diphenyl ether moiety (phenoxy group) contributes critical hydrophobic interactions; QSAR studies on 3-(4-phenoxyphenyl)pyrazoles established that hydrophobic properties are the major determining factor for Na+ channel blocking activity, with activity directly correlating with substituent lipophilicity parameters [3]. Interchanging this scaffold with other pyrazole regioisomers or substituted analogs without verifying these specific structural features risks compromising target engagement and assay reproducibility.

4-Phenoxy-1H-Pyrazole Differential Evidence: Quantitative Comparator Data Across Sodium Channel, SDH, and RAGE Targets


N1-H Hydrogen Bond Donor: 100% Activity Retention vs. Complete Loss with N1-Substitution in Sodium Channel Blockade

The unsubstituted N1-H of 4-phenoxy-1H-pyrazole is a non-negotiable structural requirement for sodium channel blocking activity. SAR studies on 3-(4-phenoxyphenyl)-1H-pyrazole derivatives demonstrate that N1-unsubstituted compounds retain full state-dependent sodium channel blockade, whereas N1-methyl substitution eliminates activity entirely [1]. This stands in contrast to C3-aryl pyrazoles, where N-substitution is often tolerated or required for activity. For procurement decisions, this means that only the N1-H containing 4-phenoxy-1H-pyrazole scaffold can serve as a valid starting point for developing sodium channel modulators; any substituted analog with N1 functionalization will not reproduce the core pharmacological activity and will yield false-negative screening results.

Sodium Channel Blocker Pain Pharmacology Structure-Activity Relationship

Antifungal Potency Advantage: N′-(4-Phenoxyphenyl)-1H-Pyrazole-4-Carbohydrazide Derivatives Outperform Carbendazim and Penthiopyrad by 2.4- to 3.2-Fold

Derivatives built upon the 4-phenoxy-1H-pyrazole scaffold demonstrate substantially enhanced antifungal potency compared to established commercial fungicides. In head-to-head in vitro bioassays, N′-(4-phenoxyphenyl)-1H-pyrazole-4-carbohydrazide derivative 11o exhibited an EC50 of 0.14 μg/mL against Rhizoctonia solani, representing a 2.4-fold improvement over carbendazim (EC50 = 0.34 μg/mL) [1]. Against Fusarium graminearum, derivative 11m achieved an EC50 of 0.27 μg/mL versus 0.57 μg/mL for carbendazim (2.1-fold improvement) [1]. Against Botrytis cinerea, derivative 11g recorded an EC50 of 0.52 μg/mL compared to penthiopyrad's 0.83 μg/mL (1.6-fold improvement) [1]. These potency advantages are scaffold-dependent; virtual docking comparisons confirmed that the N′-(4-phenoxyphenyl)-1H-pyrazole-4-carbohydrazide framework provides optimal complementarity to the SDH active site compared to alternative pyrazole-based SDHIs [2].

Agricultural Fungicide Succinate Dehydrogenase Inhibitor Rhizoctonia solani

RAGE Ligand Binding: 3-Cyclopropyl-4-Phenoxy-1H-Pyrazole Scaffold Enables SPR-Verified Engagement of VC1 Extracellular Domains

The 4-phenoxy-1H-pyrazole scaffold has been validated as a privileged framework for targeting the receptor for advanced glycation end products (RAGE), a key mediator in Alzheimer's disease, diabetes complications, and chronic inflammation. A series of 3-cyclopropyl-4-phenoxy-1H-pyrazole derivatives were designed through structural simplification of known pyrazole-5-carboxamide RAGE ligands and screened via surface plasmon resonance (SPR)-based assay for binding to the RAGE VC1 extracellular domains [1]. While specific KD values were not disclosed in the preliminary communication, the SPR screening confirmed direct, measurable binding interactions between the 4-phenoxy-pyrazole core and the RAGE extracellular domain [1]. In contrast, related pyrazole-5-carboxamide scaffolds lacking the 4-phenoxy substitution pattern exhibit different SAR profiles; a 4-fluorophenoxy analog (compound 40) demonstrated improved in vitro RAGE inhibitory activity and more favorable aqueous solubility than the parent 2-aminopyrimidine scaffold, confirming that the phenoxy substitution is a critical determinant of both potency and physicochemical properties [2].

RAGE Antagonist Neurodegeneration Surface Plasmon Resonance

Hydrophobic-Driven Sodium Channel Potency: QSAR Model Confirms logP-Dependent Activity Distinct from Imidazole-Based Blockers

Quantitative structure-activity relationship (QSAR) analysis comparing 3-(4-phenoxyphenyl)pyrazoles with 2-alkyl-4-arylimidazoles reveals that sodium channel blockade by pyrazole-based compounds is governed primarily by hydrophobic interactions, whereas imidazole derivatives follow distinct electronic determinants [1]. The QSAR model demonstrated significant correlations between inhibition potencies and calculated hydrophobic parameters for the pyrazole series, with activity scaling proportionally with lipophilicity [1]. This mechanistic distinction has practical procurement implications: the 4-phenoxy-1H-pyrazole scaffold cannot be replaced by imidazole isosteres without fundamentally altering the pharmacophore and losing the hydrophobic-driven potency profile [1]. The calculated logP of 4-phenoxy-1H-pyrazole (3.2692) positions it within the optimal lipophilicity range for membrane permeability and target engagement [2], a property not inherently shared by less lipophilic pyrazole analogs such as unsubstituted pyrazole (logP ~0.5) or 4-methylpyrazole (logP ~0.9).

QSAR Modeling Ion Channel Pharmacology Hydrophobic Interaction

X-Ray Crystallographic Validation: 3-(4-Phenoxyphenyl)pyrazole Structure Confirms Planar Diphenyl Ether Geometry Critical for Target Docking

The crystalline structure of 3-(4-phenoxyphenyl)pyrazole, a close derivative of the 4-phenoxy-1H-pyrazole core, has been determined by single-crystal X-ray diffraction, providing definitive conformational data essential for computational docking and pharmacophore modeling [1]. The X-ray structure reveals a planar diphenyl ether geometry that orients the phenoxy group for optimal hydrophobic pocket occupancy in both sodium channel and SDH binding sites [2]. This structural validation distinguishes the 4-phenoxy-pyrazole scaffold from alternative C-substituted pyrazoles (e.g., C3-phenyl, C5-alkyl) whose crystal structures demonstrate different dihedral angles and steric profiles [1]. For researchers conducting structure-based drug design, the availability of high-resolution crystallographic data enables accurate docking pose predictions and rational optimization that would be unreliable if performed on uncharacterized or structurally distinct pyrazole analogs.

X-Ray Crystallography Conformational Analysis Structure-Based Drug Design

Scaffold Versatility: 4-Phenoxy-1H-Pyrazole Enables Three Distinct Vectorial Functionalization Paths vs. Single-Point Substitution Scaffolds

The 4-phenoxy-1H-pyrazole core offers three distinct sites for divergent functionalization—N1, C3, and C5—enabling systematic exploration of chemical space that is not possible with fully substituted pyrazole scaffolds or single-point substitution templates [1]. Solid-phase synthetic methodologies have been validated for generating combinatorial libraries from pyrazole scaffolds with variable substitution patterns at C4 and functional groups, demonstrating that the 4-phenoxy-1H-pyrazole framework is compatible with high-throughput parallel synthesis [1]. This differentiates it from commercially available pyrazole building blocks that are pre-substituted at multiple positions, which restrict synthetic flexibility and limit SAR exploration. For procurement decisions, selecting the minimally substituted 4-phenoxy-1H-pyrazole core provides maximum synthetic optionality, allowing researchers to install diverse functional groups at N1, C3, and C5 while retaining the validated 4-phenoxy pharmacophore for hydrophobic target engagement .

Combinatorial Chemistry Scaffold Optimization Library Synthesis

4-Phenoxy-1H-Pyrazole: Recommended Application Scenarios for Research and Industrial Procurement


Sodium Channel Blocker Lead Optimization for Neuropathic Pain

Procure 4-phenoxy-1H-pyrazole as the core scaffold for developing state-dependent sodium channel blockers targeting Nav1.2, Nav1.4, and related voltage-gated sodium channels implicated in neuropathic pain. The unsubstituted N1-H is essential for activity retention, as demonstrated by SAR studies showing complete loss of activity upon N1-methyl substitution [7]. The phenoxy group contributes critical hydrophobic interactions that drive potency, with QSAR models confirming significant correlation between lipophilicity and sodium channel blockade [8]. The validated in vivo activity of compound 18 in the rat Chung neuropathy model confirms that this scaffold can achieve robust efficacy in preclinical pain models [7]. Researchers should functionalize at C3 or C5 while preserving the N1-H and 4-phenoxy moiety to maintain the hydrophobic-driven potency profile.

Agricultural SDHI Fungicide Development Against Resistant Strains

Utilize the N′-(4-phenoxyphenyl)-1H-pyrazole-4-carbohydrazide framework for developing next-generation succinate dehydrogenase inhibitors (SDHIs) with enhanced potency against Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. The scaffold-derived derivative 11o achieved an EC50 of 0.14 μg/mL against R. solani, outperforming carbendazim by 2.4-fold [7]. Virtual docking comparisons confirm that this scaffold provides optimal complementarity to the SDH active site, making it a preferred template over alternative pyrazole-based SDHIs [8]. The in vivo bioassay validation against R. solani further supports the practical agricultural utility of compounds built on this scaffold [7]. Procure 4-phenoxy-1H-pyrazole for derivatization into 4-carbohydrazide analogs rather than purchasing pre-functionalized analogs that may lack the validated diphenyl ether pharmacophore.

RAGE-Targeted Therapeutic Discovery for Neurodegenerative and Inflammatory Diseases

Employ the 4-phenoxy-1H-pyrazole scaffold as a validated starting point for designing small-molecule ligands targeting the receptor for advanced glycation end products (RAGE), a key mediator in Alzheimer's disease, diabetic complications, and chronic inflammation. Surface plasmon resonance (SPR)-based assays have confirmed direct binding of 3-cyclopropyl-4-phenoxy-1H-pyrazole derivatives to the RAGE VC1 extracellular domains [7]. The 4-phenoxy substitution pattern is critical; related pyrazole-5-carboxamide SAR studies demonstrated that a 4-fluorophenoxy analog exhibited improved RAGE inhibitory activity and aqueous solubility compared to non-phenoxy parent scaffolds [8]. Procure 4-phenoxy-1H-pyrazole for C3 and C5 functionalization to explore RAGE antagonist SAR, leveraging the phenoxy group for hydrophobic pocket occupancy and the N1-H for potential hydrogen-bond interactions with the VC1 domain.

Combinatorial Library Synthesis for High-Throughput Screening

Acquire 4-phenoxy-1H-pyrazole as a minimally substituted, three-vector scaffold for solid-phase combinatorial library generation. The N1, C3, and C5 positions are accessible for divergent functionalization using validated solid-phase synthetic methodologies, enabling rapid exploration of chemical space around the validated 4-phenoxy pharmacophore [7]. This scaffold offers superior synthetic flexibility compared to fully substituted pyrazole building blocks that limit diversification options. The calculated logP of 3.27 positions derivatives within the optimal lipophilicity range for membrane permeability, enhancing the likelihood of identifying cell-active compounds [8]. Researchers should procure high-purity 4-phenoxy-1H-pyrazole (>98% by HPLC) to ensure reproducible library synthesis and minimize side reactions during parallel derivatization.

Quote Request

Request a Quote for 4-phenoxy-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.